Brexpiprazole impurity 8 is a significant impurity associated with the pharmaceutical compound brexpiprazole, which is primarily used as an antipsychotic medication for the treatment of major depressive disorder and schizophrenia. Understanding this impurity is crucial for ensuring the quality and safety of brexpiprazole formulations.
Brexpiprazole was developed by Otsuka Pharmaceutical Company and received approval from the U.S. Food and Drug Administration in 2015. The compound's synthesis involves various intermediates, including brexpiprazole impurity 8, which arises during the manufacturing process. The identification and control of such impurities are essential for regulatory compliance and therapeutic efficacy .
Brexpiprazole impurity 8 is classified as a process-related impurity. Such impurities can originate from raw materials, intermediates, or degradation products during the synthesis of the active pharmaceutical ingredient (API). Regulatory agencies, including the U.S. Food and Drug Administration, emphasize the need for rigorous monitoring and control of these impurities to ensure product safety .
The synthesis of brexpiprazole impurity 8 typically involves multi-step chemical reactions that generate various intermediates. A common method includes the reaction of specific starting materials under controlled conditions to yield brexpiprazole along with its impurities.
The molecular structure of brexpiprazole impurity 8 can be derived from its relationship to brexpiprazole itself. The compound features a piperazine ring substituted with various functional groups that may differ from the parent compound.
Brexpiprazole impurity 8 can participate in various chemical reactions typical for piperazine derivatives, including nucleophilic substitutions and oxidation reactions. Understanding these reactions helps in controlling the formation of this impurity during the synthesis of brexpiprazole.
The synthesis pathway often includes:
Brexpiprazole functions primarily as a serotonin-dopamine activity modulator. Its mechanism involves partial agonism at serotonin receptors (5-HT1A) and dopamine receptors (D2), which helps balance neurotransmitter levels in the brain.
Research indicates that brexpiprazole has a favorable profile in modulating dopaminergic activity, leading to reduced symptoms of depression and psychosis without significant side effects typical of traditional antipsychotics .
Brexpiprazole impurity 8 serves several roles in pharmaceutical research:
Process-related impurities in antipsychotic drugs like brexpiprazole arise during synthesis, storage, or degradation, potentially impacting drug safety and efficacy. These impurities—including unreacted intermediates, positional isomers, and by-products—form due to incomplete reactions, raw material impurities, or suboptimal reaction conditions [8]. In brexpiprazole synthesis, the complex multi-step manufacturing process creates numerous opportunities for impurity generation. Strict control of these species is essential, as they may alter pharmacological activity or introduce toxicological risks. Regulatory guidelines (ICH Q3A/B) mandate identification and quantification of impurities exceeding threshold levels (typically >0.10%), necessitating targeted synthesis and characterization of critical impurities like Brexpiprazole Impurity 8 [5] [8].
Brexpiprazole Impurity 8 (7-(4-(4-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one) is a structurally characterized process-related impurity critical for quality control. With the molecular formula C~33~H~31~N~3~O~2~S~2~ and molecular weight 565.75 g/mol [2] [6], it arises during the coupling step between 7-(4-chlorobutoxy)quinolin-2(1H)-one and 1-(benzo[b]thiophen-4-yl)piperazine. This impurity serves as a marker for reaction completeness and process optimization. Its use as a reference standard enables accurate quantification during HPLC analysis, ensuring brexpiprazole batches meet stringent regulatory specifications for impurity profiles [3]. The 2021 study identified it among "critical impurities" requiring control during process development [3] [7], highlighting its importance in regulatory submissions.
Early brexpiprazole synthesis routes (WO2006112464A1, CN101155804A) lacked comprehensive impurity characterization, focusing primarily on yield optimization. As patent protections expired and generic manufacturing expanded, regulatory scrutiny intensified, necessitating advanced impurity profiling. The 2018 study represented a milestone by identifying, synthesizing, and characterizing multiple previously unknown impurities, including structural analogs of Impurity 8 [3] [7]. This evolution reflects broader trends in Quality by Design (QbD) principles, where understanding impurity formation mechanisms enables proactive control. Commercial availability of Brexpiprazole Impurity 8 as a certified reference material (e.g., Chemicea CP-B15044, Clearsynth standards) now supports robust quality testing across generic manufacturers [2] [6] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: